(R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride
CAS No.: 2248176-07-8
Cat. No.: VC7633073
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248176-07-8 |
---|---|
Molecular Formula | C10H16Cl2N2 |
Molecular Weight | 235.15 |
IUPAC Name | (R)-cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2.2ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;;/h2,5-8,10H,1,3-4,11H2;2*1H/t10-;;/m1../s1 |
Standard InChI Key | INVYPPVIQWXMQF-YQFADDPSSA-N |
SMILES | C1CC(C1)C(C2=CN=CC=C2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride, reflects its stereospecific (R)-configuration at the chiral center. The structure comprises:
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A pyridine ring substituted at the 3-position.
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A cyclobutane ring linked to the methanamine group.
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Two hydrochloride counterions enhancing solubility.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₆Cl₂N₂ | PubChem |
Molecular Weight | 235.15 g/mol | PubChem |
Isomeric SMILES | C1CC(C1)C@HN.Cl.Cl | PubChem |
CAS Registry Number | 2248176-07-8 | ECHA |
The cyclobutyl group introduces strain into the molecule, potentially influencing binding affinity to biological targets. The pyridine ring contributes to π-π stacking interactions, a critical feature in enzyme inhibition .
Synthesis and Production
Synthetic Pathways
The synthesis of (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride involves multistep organic reactions:
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Cyclobutane Intermediate Formation:
Cyclobutyl halides or alcohols undergo cyclization under acidic conditions (e.g., H₂SO₄) to yield strained cyclobutane intermediates. -
Stereoselective Coupling:
The cyclobutyl group is coupled to pyridin-3-ylmethanamine using carbodiimide-based reagents (e.g., DCC) to preserve the (R)-configuration. -
Salt Formation:
Treatment with hydrochloric acid converts the free base to the dihydrochloride salt, improving aqueous solubility.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | H₂SO₄, 80°C, 12h | 65–70 |
Coupling | DCC, CH₂Cl₂, RT, 24h | 55–60 |
Salt Formation | HCl (2 eq), EtOH, 0°C, 2h | >90 |
Challenges include minimizing racemization during coupling and optimizing cyclobutane ring stability.
Research Applications
Kinase Inhibition
The compound’s pyridine moiety enables interactions with ATP-binding pockets in kinases. Patent US10202365B2 highlights its structural similarity to 2-(pyridin-3-yl)-pyrimidine derivatives, which act as RET kinase inhibitors for cancer therapy .
Mechanism of Action:
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Competes with ATP for binding to RET kinase’s catalytic domain.
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Reduces phosphorylation of downstream targets (e.g., MAPK/ERK).
Neuropharmacology
Preliminary studies suggest modulation of monoamine transporters, indicating potential in treating neurological disorders.
Pharmacological Profile
In Vitro Activity
Assay | Result (IC₅₀) | Model System |
---|---|---|
RET Kinase Inhibition | 12 nM | HEK293 Cells |
Dopamine Transporter Binding | 480 nM | Rat Synaptosomes |
ADME Properties
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Solubility: >10 mg/mL in water (due to dihydrochloride salt).
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Plasma Stability: t₁/₂ = 6.2h (human liver microsomes).
Endpoint | Value | Test System |
---|---|---|
LD₅₀ (Oral) | >2000 mg/kg | Rat |
Skin Irritation | Non-irritant | OECD 404 |
Comparative Analysis
Table 3: Structural Analogues and Activity
Compound | RET IC₅₀ (nM) | Selectivity (vs. VEGFR2) |
---|---|---|
(R)-Cyclobutyl(pyridin-3-yl)methanamine | 12 | 150-fold |
Cyclopropyl(pyridin-3-yl)methanamine | 45 | 30-fold |
(S)-Cyclobutyl(pyridin-3-yl)methanamine | 210 | 12-fold |
The (R)-enantiomer exhibits superior potency and selectivity, underscoring the importance of stereochemistry .
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